molecular formula C9H18N2O2 B1418905 3-(4-Methylpiperazin-1-yl)butanoic acid CAS No. 1154994-31-6

3-(4-Methylpiperazin-1-yl)butanoic acid

Cat. No.: B1418905
CAS No.: 1154994-31-6
M. Wt: 186.25 g/mol
InChI Key: UVRQDRPFLZWCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylpiperazin-1-yl)butanoic acid is a chemical compound with the molecular formula C10H18N2O2. It is a derivative of butanoic acid, featuring a 4-methylpiperazine moiety attached to the butanoic acid backbone

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with butanoic acid and 4-methylpiperazine as the primary starting materials.

  • Reaction Conditions: The reaction involves the formation of an amide bond between the carboxyl group of butanoic acid and the amine group of 4-methylpiperazine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the carboxyl group to an alcohol, resulting in the formation of 3-(4-Methylpiperazin-1-yl)butanol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters.

  • Reduction Products: Alcohols.

  • Substitution Products: Amides, ethers, or other substituted amines.

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)butanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and cancer.

  • Industry: The compound is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Methylpiperazin-1-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

  • Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid

  • 4-Morpholin-4-ylbutanoic acid

  • 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(7-9(12)13)11-5-3-10(2)4-6-11/h8H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRQDRPFLZWCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylpiperazin-1-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)butanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Methylpiperazin-1-yl)butanoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(4-Methylpiperazin-1-yl)butanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Methylpiperazin-1-yl)butanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(4-Methylpiperazin-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.